Thiram D12
Overview
Description
Thiram D12 is a compound with the molecular formula C6H12N2S4 . It is a variant of Thiram, which is used as a fungicide and ectoparasiticide to prevent fungal diseases in seeds and crops .
Molecular Structure Analysis
The molecular weight of Thiram D12 is 252.5 g/mol . Its IUPAC name is bis(trideuteriomethyl)carbamothioylsulfanyl N,N-bis(trideuteriomethyl)carbamodithioate . The InChI and SMILES strings provide more detailed structural information .Chemical Reactions Analysis
Thiram, including Thiram D12, can undergo various reactions. For instance, during the surface extraction of fruit and vegetables for residue determination, Thiram is reduced by the penicillamine buffer to the DMD anion .Physical And Chemical Properties Analysis
Thiram D12 has a molecular weight of 252.5 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . Its Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are both 252.06365404 g/mol . The Topological Polar Surface Area is 121 Ų .Scientific Research Applications
Residue Detection in Food
Thiram D12 is used in residue detection methods for fruits and vegetables. A study by Ringli & Schwack (2013) utilized an alkaline sulfite buffer in surface extraction, transforming Thiram into a stable marker for selective determination of thiram residues.
Anti-Angiogenic Properties
Thiram has demonstrated anti-angiogenic properties, making it a potential inhibitor in pathologies where neovascularization is involved. Marikovsky (2002) found that Thiram inhibited angiogenesis in mice and reduced tumor development, suggesting its potential application in cancer research.
Enzyme Inhibition
Thiram has been identified as an inhibitor of human arylamine N-acetyltransferase 1 (NAT1), an enzyme involved in xenobiotic metabolism. Xu et al. (2017) showed that Thiram acts as an irreversible inhibitor by modifying the NAT1 catalytic cysteine residue.
Oxidative Stress Research
Thiram's role in inducing oxidative stress in human erythrocytes was explored by Salam et al. (2020). This study provides insights into the oxidative modifications caused by Thiram, which can be relevant for understanding cellular stress responses.
MicroRNA Research
Thiram's effect on microRNA (miRNA) profiles was studied by Zhang et al. (2019) in the context of tibial dyschondroplasia. This research contributes to the understanding of miRNA's role in disease and developmental disorders.
Understanding Cellular Mechanisms
Research by Han et al. (2003) on thiram's induction of apoptotic cell death in neuronal cells helps understand its mechanism of neurotoxicity and the role of calcium influx in cell death.
Toxicity Studies
Studies on thiram's toxicity, such as the work by Cereser et al. (2001) on human skin fibroblasts, provide insights into its potential health risks and the molecular level damage it can cause.
Environmental Impact
The environmental impact of thiram, especially its influence on aquatic organisms, was explored by Chen et al. (2019). They investigated the effects of thiram on zebrafish development, shedding light on the ecological risks of thiram contamination.
Interaction with Other Pollutants
Research by Jouany et al. (1985) investigated how thiram interacts with other environmental pollutants, highlighting the complex dynamics of thiram in the environment.
Cellular Response Studies
A study by Kurpios-Piec et al. (2015) on thiram's effects on human microvascular endothelial cells provided insights into how it influences inflammation and cellular responses.
properties
IUPAC Name |
bis(trideuteriomethyl)carbamothioylsulfanyl N,N-bis(trideuteriomethyl)carbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S4/c1-7(2)5(9)11-12-6(10)8(3)4/h1-4H3/i1D3,2D3,3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAZQDVKQLNFPE-MGKWXGLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)SSC(=S)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=S)SSC(=S)N(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiram D12 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.